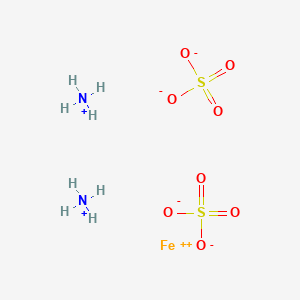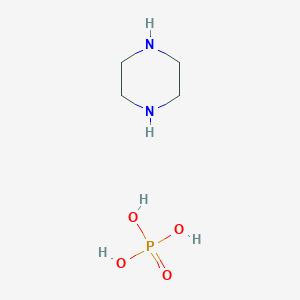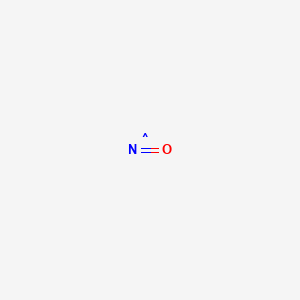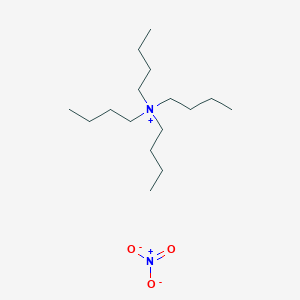
Ferrous ammonium sulfate
Overview
Description
Ferrous ammonium sulfate, also known as ammonium iron(II) sulfate or Mohr's salt, is a double salt of iron sulfate and ammonium sulfate. It is commonly used in analytical chemistry and as a reducing agent in various applications.
Synthesis Analysis
The synthesis of this compound can be inferred from the research on its use as a solid standard reductant. Commercially available this compound hexahydrate is produced with a high degree of purity and uniformity, indicating advanced manufacturing processes that ensure its quality for analytical purposes .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, studies on the related compound ammonium sulfate have been conducted. These studies have revealed the crystal structure of ammonium sulfate at various temperatures, including its ferroelectric phase transition . The structure of this compound would similarly include iron, ammonium, and sulfate ions arranged in a crystalline lattice.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including bioleaching of heavy metals and as a catalyst in organic synthesis. In bioleaching, it serves as an energy source for iron-oxidizing microorganisms, which facilitates the removal of heavy metals from sewage sludge . It also catalyzes the synthesis of ketals, esters, and other organic intermediates, offering advantages such as low cost, ease of separation, and minimal environmental impact .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are highlighted through its applications. It is used in the determination of serum cholesterol, where it offers advantages over other iron salts due to its non-deliquescent nature and lack of hydrogen chloride evolution upon reaction with sulfuric acid . Its role in radiation chemistry is also notable, as it is used to study the yield of ferric ions in radiolysis, indicating its stability and reactivity under high-energy radiation . Additionally, its use in electrodeposition studies suggests that ammonium ions can influence the deposition process of iron, preventing surface passivation and promoting metal growth .
Relevant Case Studies
Case studies involving this compound include its application in bioleaching, where it was compared with ferrous sulfate to assess the efficiency of heavy metal removal from sewage sludge. The study found that both substrates allowed for significant metal removal while preserving the fertilizing properties of the sludge . Another case study involved the use of this compound in serum cholesterol determination, demonstrating its effectiveness and comparability to traditional methods . In radiation chemistry, this compound solutions were irradiated to study ionization and energy absorption, providing insights into the chemical yields of ionizing radiation .
Scientific Research Applications
Industrial and Chemical Processes
Ferrous ammonium sulfate plays a significant role in industrial and chemical processes. It's used in ore flotation and metal recovery due to its efficacy in these applications. The applications of this compound in these processes have been emphasized for their importance in promoting the development of the economy, and the principles and methods, along with the pros and cons of each application, have been thoroughly discussed (Liu Hu-ping, 2013).
Dosimetry in Radiation Physics
This compound has been studied as a dosimeter for high absorbed dose and low-temperature applications. It demonstrates a linear change in absorbance with respect to absorbed dose, and the irradiation temperature has a minimal influence on the response of the iron salt. This makes it a valuable tool in radiation physics for measuring absorbed doses in the range of 33.5 to 546 kGy (J. M. Juárez-Calderón, A. Negrón-Mendoza, S. Ramos-Bernal, 2007).
Green Chemistry
The preparation of this compound has been improved by adopting green chemistry principles. Innovations in the experimental process have led to effective utilization of copper sulfate powder, reduction of environmental pollution, and enhancement of product yield and quality. These improvements align with the principles of green chemistry and showcase a shift towards more environmentally friendly laboratory practices (Tian Bo-shi, 2011).
Enhancing Reaction Efficiency
An innovative method for the preparation of this compound has been introduced, which involves the addition of carbon black during the reaction to form galvanic cells. This significantly reduces the original reaction time and improves the efficiency of the experimental process. The method also incorporates an environmentally friendly approach by quickly removing any organic pollutants after recycling, enhancing the comprehensive utilization value of the experiment (Lingfeng Li et al., 2021).
Mechanism of Action
Target of Action
Ferrous ammonium sulfate primarily targets the body’s iron stores. Iron is an essential constituent of hemoglobin, and if it is deficient, this leads to anemia characterized by microcytosis, i.e., small red blood cells of mean cell volume < 80 fl .
Mode of Action
This compound dissolves in water to give the aquo complex [Fe(H2O)6]2+, which has octahedral molecular geometry . This compound replenishes iron stores in the body, supporting the formation of erythrocytes, also known as red blood cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of erythropoiesis, i.e., the formation of new erythrocytes. This process takes 3–4 weeks . The metabolism of iron is complex, with iron being bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes . Approximately 60% of iron is located in the erythrocytes as part of hemoglobin .
Pharmacokinetics
The pharmacokinetics of this compound are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The protein binding for ferrous sulfate is equal to or greater than 90%, and it is bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes .
Result of Action
The primary result of the action of this compound is the prevention and treatment of iron deficiency anemia in adults and children . It helps in the formation of erythrocytes, also known as red blood cells .
Action Environment
The stability of this compound extends slightly to solutions reflecting the effect of pH on the ferrous/ferric redox couple. This oxidation takes place more willingly at high pH . The ammonium ions make the solutions of Mohr’s salt somewhat acidic, which slows this oxidation process . The primary hazard of this compound is the threat to the environment. Immediate steps should be taken to limit its spread to the environment .
Safety and Hazards
properties
IUPAC Name |
diazanium;iron(2+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKASBLAKCLEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2Fe(SO4)2, FeH8N2O8S2 | |
| Record name | Ammonium iron(II) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_iron(II)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19864-63-2 (Parent), 15438-31-0 (Parent) | |
| Record name | Ferrous ammonium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041028 | |
| Record name | Ferrous ammonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferrous ammonium sulfate appears as a light green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, chemical analysis and metallurgy., Light green crystals, deliquescent and soluble in water; [CAMEO] | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous ammonium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
26.9 G SOL IN 100 CC WATER @ 20 °C; 73 G SOL IN 100 CC WATER @ 80 °C; INSOL IN ETHANOL. /FERROUS AMMONIUM SULFATE HEXAHYDRATE/ | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.86 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale blue-green crystals or crystalline powder. Efforesces. Density: 1.86 at 20 °C/4 °C. /Ferrous ammonium sulfate hexahydrate/ | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
10045-89-3 | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous ammonium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous ammonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium iron bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS AMMONIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q764AYJ9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ferrous ammonium sulfate?
A1: this compound, also known as ammonium iron(II) sulfate, has the molecular formula (NH4)2Fe(SO4)2·6H2O and a molecular weight of 392.14 g/mol. []
Q2: Are there any spectroscopic techniques commonly used to characterize this compound?
A2: Yes, several spectroscopic techniques can be employed for characterization. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [, ] Ultraviolet-visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the compound, which can be useful for quantitative analysis, like measuring the concentration of ferric ions produced during dosimetry. [, ]
Q3: How does the pH of the substrate correlate with the phytotoxicity of this compound in plants?
A3: Studies have shown a negative correlation between substrate pH and geranium dry weight and phytotoxicity ratings when using this compound as an iron source. Lower substrate pH, resulting from the use of this compound, was associated with less toxicity compared to iron chelates that caused higher substrate pH. []
Q4: How is this compound used in dosimetry?
A5: this compound solutions are used in dosimetry to measure high doses of gamma radiation. The radiation oxidizes ferrous ions (Fe2+) to ferric ions (Fe3+), and the concentration of ferric ions produced is directly proportional to the absorbed dose. This relationship allows for quantification of radiation exposure. [, , , , ]
Q5: Can this compound be used with other chemicals in dosimetry?
A7: Yes, studies have investigated the addition of cupric sulfate to this compound dosimetry systems to measure large radiation doses. Specific concentrations of this compound, cupric sulfate, and sulfuric acid have been found to provide a linear response to doses exceeding 2.0 Mrad. []
Q6: What are the limitations of using this compound as a dosimeter?
A8: While this compound is a valuable dosimeter, it has limitations. One major drawback is its sensitivity to oxygen, necessitating the exclusion of air during preparation and irradiation. Additionally, its response can be influenced by factors like temperature and the presence of impurities. [, ]
Q7: Beyond dosimetry, what are other applications of this compound?
A9: this compound has several other uses:* Reduction of Chromium Slag: It effectively reduces hexavalent chromium in chromium slag, mitigating its environmental impact. The reduction process is influenced by pH, this compound concentration, and reaction time. []* Chemical Synthesis: It serves as a raw material in the synthesis of various compounds like ferrous glycine complex. []* Graft Polymerization: It acts as a component in redox initiator systems for grafting reactions, modifying the properties of materials like jute fibers, coconut husk, and polystyrene. [, , ]* Textile Industry: It has shown potential in treating wastewater from textile industries, particularly when combined with gamma radiation. [] * Analytical Chemistry: It is used as a reagent in titrimetric determinations, such as determining the content of chromium in steel and phosphorus acid in wastewater. [, ]
Q8: How does this compound interact with biological systems in the context of iron absorption?
A10: Research suggests that this compound, as an iron source, plays a role in iron absorption in the horse intestine. After feeding horses with this compound, an increase in ferritin, an iron storage protein, was observed in the intestinal tissues and mesenteric lymph nodes, indicating its involvement in iron uptake and transport. []
Q9: What is the role of this compound in lipid peroxidation studies?
A11: this compound is often used to induce lipid peroxidation in laboratory settings. The ferrous ions participate in Fenton reactions, generating reactive oxygen species that can damage cell membranes by reacting with lipids, leading to lipid peroxidation. This process is often studied to understand oxidative stress and the protective effects of antioxidants. [, ]
Q10: How does this compound contribute to the study of porphyria cutanea tarda (PCT)?
A12: this compound has been used in in vitro models to investigate the role of iron in PCT, a disease characterized by uroporphyrin I overproduction. Studies have shown that ferrous ions can inhibit uroporphyrinogen III cosynthetase (COSYN), an enzyme crucial for the normal synthesis of uroporphyrin. This inhibition leads to the preferential formation of uroporphyrin I, providing a potential biochemical explanation for the excess uroporphyrin I observed in PCT patients. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)






